molecular formula C19H17N5O B2404292 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide CAS No. 2034522-24-0

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

Cat. No. B2404292
CAS RN: 2034522-24-0
M. Wt: 331.379
InChI Key: IDPQYKRALSVGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of immune response, inflammation, and cellular stress.

Mechanism of Action

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a potent and selective inhibitor of the protein kinase TBK1. TBK1 is involved in the regulation of immune response, inflammation, and cellular stress. It phosphorylates the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. By inhibiting the activation of TBK1, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide prevents the phosphorylation of IRF3 and inhibits the activation of the immune response and inflammation pathways.
Biochemical and Physiological Effects:
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activation of the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. This leads to a decrease in the production of pro-inflammatory cytokines and chemokines. In addition, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TBK1, which makes it a valuable tool for studying the role of TBK1 in immune response, inflammation, and cellular stress. In addition, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to have anti-tumor activity in preclinical studies, which makes it a potential candidate for the development of cancer therapeutics.
However, there are also some limitations to using N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in in vivo studies. In addition, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide. One area of research could focus on the development of more potent and selective inhibitors of TBK1. This could lead to the development of more effective treatments for autoimmune diseases and cancer.
Another area of research could focus on the role of TBK1 in other physiological processes, such as metabolism and aging. TBK1 has been implicated in the regulation of these processes, and further research could lead to the development of new therapies for metabolic disorders and age-related diseases.
Finally, research could focus on the development of new drug delivery systems for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide. This could improve the pharmacokinetics and bioavailability of the drug, which could lead to more effective treatments for autoimmune diseases and cancer.

Synthesis Methods

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide was first described in a patent application in 2008. The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide involves several steps, including the reaction of 2-bromo-1-methyl-4-(pyridin-3-yl)pyrazole with 3-(dimethylamino)propylamine to form the intermediate compound, which is then reacted with 6-bromoindole-2-carboxylic acid to form the final product. The synthesis method has been optimized to improve the yield and purity of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide.

Scientific Research Applications

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been extensively studied in scientific research, particularly in the fields of immunology and cancer research. It has been shown to inhibit the activation of the transcription factor IRF3, which is involved in the regulation of immune response and inflammation. This makes N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide a promising candidate for the treatment of autoimmune diseases, such as lupus and multiple sclerosis.
In addition, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has been shown to have anti-tumor activity in preclinical studies. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-24-12-16(11-23-24)18-15(3-2-7-21-18)10-22-19(25)14-5-4-13-6-8-20-17(13)9-14/h2-9,11-12,20H,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPQYKRALSVGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

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